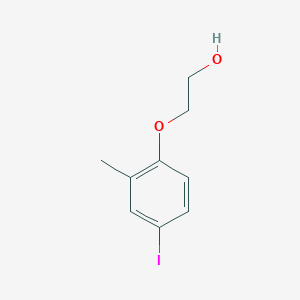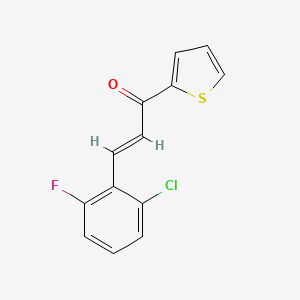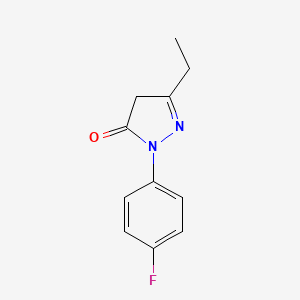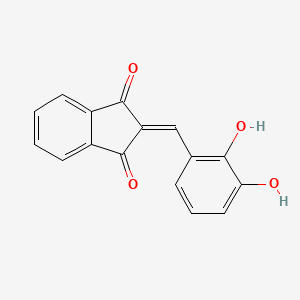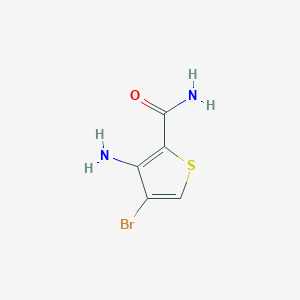
3-(4-(tert-Butyl)phenyl)-7,7-dimethyl-1,4,6,7,8-pentahydrocinnolin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(tert-Butyl)phenyl)-7,7-dimethyl-1,4,6,7,8-pentahydrocinnolin-5-one, or 3-(4-(t-BOC)phenyl)-7,7-dimethyl-1,4,6,7,8-pentahydrocinnolin-5-one, is a synthetic compound with a wide range of applications in scientific research. It is a member of the cinnolin family, which includes compounds that are used in the synthesis of organic compounds. 3-(4-(t-BOC)phenyl)-7,7-dimethyl-1,4,6,7,8-pentahydrocinnolin-5-one has been used in the synthesis of various organic compounds, as well as in the study of the mechanism of action of certain drugs.
Applications De Recherche Scientifique
3-(4-(t-BOC)phenyl)-7,7-dimethyl-1,4,6,7,8-pentahydrocinnolin-5-one has been used in a variety of scientific research applications. It has been used in the synthesis of various organic compounds, such as amino acids, peptides, and nucleosides. It has also been used in the study of the mechanism of action of certain drugs, such as antibiotics and antifungal agents. Additionally, it has been used in the study of the synthesis of polycyclic aromatic hydrocarbons, which are compounds that are found in various natural products.
Mécanisme D'action
The mechanism of action of 3-(4-(t-BOC)phenyl)-7,7-dimethyl-1,4,6,7,8-pentahydrocinnolin-5-one is not fully understood. However, it is believed that the compound acts as an intermediate in the formation of various organic compounds, such as amino acids, peptides, and nucleosides. Additionally, it is believed that the compound can act as a catalyst in the synthesis of polycyclic aromatic hydrocarbons, which are compounds that are found in various natural products.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-(t-BOC)phenyl)-7,7-dimethyl-1,4,6,7,8-pentahydrocinnolin-5-one are not fully understood. However, it is known that the compound can act as an intermediate in the formation of various organic compounds, such as amino acids, peptides, and nucleosides. Additionally, it is believed that the compound can act as a catalyst in the synthesis of polycyclic aromatic hydrocarbons, which are compounds that are found in various natural products.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(4-(t-BOC)phenyl)-7,7-dimethyl-1,4,6,7,8-pentahydrocinnolin-5-one in laboratory experiments include its high reactivity and its ability to act as an intermediate in the formation of various organic compounds. Additionally, the compound is relatively inexpensive and easy to obtain. However, there are some limitations to using the compound in laboratory experiments. For example, the compound is sensitive to light and heat, and it can be difficult to store and handle. Additionally, the compound has a limited shelf life and can degrade over time.
Orientations Futures
The future directions for 3-(4-(t-BOC)phenyl)-7,7-dimethyl-1,4,6,7,8-pentahydrocinnolin-5-one are numerous. One potential future direction is to explore the compound’s potential applications in the field of drug development. Additionally, the compound could be used in the study of the synthesis of polycyclic aromatic hydrocarbons, which are compounds that are found in various natural products. Additionally, the compound could be used to explore the mechanism of action of certain drugs, such as antibiotics and antifungal agents. Finally, the compound could be used to develop new synthetic methods for the synthesis of organic compounds.
Méthodes De Synthèse
3-(4-(t-BOC)phenyl)-7,7-dimethyl-1,4,6,7,8-pentahydrocinnolin-5-one is synthesized through a two-step process. The first step involves the synthesis of the starting material, a tert-butyloxycarbonyl (t-BOC) protected phenyl cinnolin-5-one. This is achieved by reacting a tert-butyloxycarbonyl (t-BOC) protected phenyl cinnolin-5-one with a base, such as sodium hydroxide, in an organic solvent. The second step involves the deprotection of the t-BOC group, which is achieved by reacting the protected phenyl cinnolin-5-one with a strong acid, such as hydrochloric acid.
Propriétés
IUPAC Name |
3-(4-tert-butylphenyl)-7,7-dimethyl-1,4,6,8-tetrahydrocinnolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O/c1-19(2,3)14-8-6-13(7-9-14)16-10-15-17(22-21-16)11-20(4,5)12-18(15)23/h6-9,22H,10-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGYGIIKCBMXHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(CC(=NN2)C3=CC=C(C=C3)C(C)(C)C)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

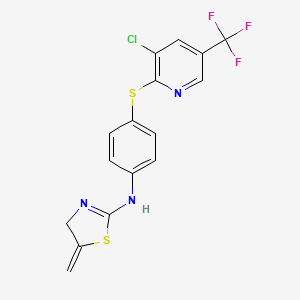
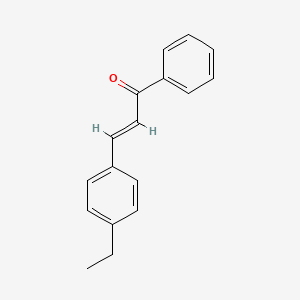
![4,6-Dichloro-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6355627.png)

